2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Description
2-(3-Acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core fused with a hexahydro ring system. The 3-acetylphenyl substituent at position 2 distinguishes it from related analogs. The hydrochloride salt form likely enhances solubility and bioavailability, a common strategy for nitrogen-containing heterocycles.
Properties
Molecular Formula |
C14H18ClN3O2 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-10(18)11-3-2-4-12(7-11)17-9-13-8-15-5-6-16(13)14(17)19;/h2-4,7,13,15H,5-6,8-9H2,1H3;1H |
InChI Key |
NUPBAEUCEFVLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3CNCCN3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the acetyl group, using nucleophiles under suitable conditions. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of imidazo[1,5-a]pyrazine derivatives are highly dependent on substituents. Key analogs include:
*Estimated based on structural similarity to and .
Key Observations:
- Substituent Bulk and Polarity: The 3-acetylphenyl group in the target compound introduces a bulky, electron-withdrawing substituent compared to simpler alkyl or halogenated aryl groups (e.g., 3-chlorophenyl in ). This may enhance receptor binding specificity or metabolic stability.
- Hydrogenation State: The fully saturated hexahydro core (vs.
Pharmacological Activities
- Anti-inflammatory Effects: 2-Aryl-substituted analogs (e.g., 2-benzyl derivatives) demonstrate significant anti-inflammatory activity in preclinical models, with potency correlating with aryl group hydrophobicity . The 3-acetylphenyl group may modulate this activity via steric or electronic effects.
- CNS Activity: Hexahydroimidazo[1,5-a]pyrazin-3-ones with alkyl substituents exhibit CNS depressant effects, suggesting the target compound’s acetylphenyl group could alter blood-brain barrier penetration or receptor affinity .
Physicochemical Properties
Biological Activity
The compound 2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a heterocyclic compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.78 g/mol. The structure features a hexahydroimidazo[1,5-a]pyrazine core with an acetylphenyl substituent, which may influence its biological properties.
Pharmacological Activity
Research indicates that compounds similar to 2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one exhibit various pharmacological activities:
- Antimicrobial Activity : Studies have shown that imidazopyrazine derivatives possess antimicrobial properties against a range of pathogens. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Antitumor Activity : Some derivatives have been investigated for their potential in cancer therapy. In vitro studies indicated that certain imidazopyrazines can inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Research has also highlighted neuroprotective properties in related compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
The biological activity of 2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one can be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazopyrazine derivatives act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : These compounds may interact with various receptors (e.g., serotonin or dopamine receptors), influencing neurotransmission and other physiological responses.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- A study on a structurally similar compound demonstrated significant inhibition of bacterial growth in vitro with an MIC (Minimum Inhibitory Concentration) value of 12.5 µg/mL against Staphylococcus aureus .
- Another investigation revealed that a derivative induced apoptosis in human cancer cell lines through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Data Summary
Here is a summary table highlighting the biological activities observed in various studies on related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
